molecular formula C14H16N4O3S B2398255 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide CAS No. 899732-56-0

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide

Cat. No. B2398255
CAS RN: 899732-56-0
M. Wt: 320.37
InChI Key: UDKQKYFQEXTYBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .

Scientific Research Applications

Preparation as Potential Antiasthma Agents

In the development of antiasthma medications, the compound has been involved in the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, acting as mediator release inhibitors. These compounds were prepared through a series of reactions involving arylamidines, sodium ethyl formylacetate, or ethyl propiolate to produce pyrimidinones, which were then further processed to yield triazolo[1,5-c]pyrimidines after a Dimroth rearrangement. This research highlights the compound's role in synthesizing structures with significant activity in inhibiting mediator release, marking a crucial step in antiasthma drug development (Medwid et al., 1990).

Structural Analysis for Drug Design

Detailed crystal structure analysis of derivatives has provided insights into the molecular configurations essential for designing potent pharmaceuticals. The inclination angles between the pyrimidine and benzene rings in these molecules suggest structural considerations vital for the activity of related compounds. This knowledge is crucial for designing drugs with optimized efficacy and reduced side effects (Subasri et al., 2017).

Antimicrobial and Antitubercular Activity

Synthesis of new analogues has expanded the compound's application towards antimicrobial and antitubercular activities. The creation of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one and its subsequent evaluation against various microbial strains have shown promising results, paving the way for the development of novel antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antitumor Agent Synthesis

The compound has also been a part of synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. This research demonstrated the compound's versatility in generating antitumor agents with significant activity against tumor cells, offering new avenues in cancer treatment (Gangjee et al., 2007).

Environmental Monitoring Applications

Beyond pharmacological applications, derivatives of this compound have been utilized in environmental monitoring, such as sensitive detection of carbonyl compounds in water samples. This application signifies the compound's potential in environmental science, demonstrating its usefulness in detecting pollutants and contributing to environmental health and safety (Houdier et al., 2000).

Mechanism of Action

Target of Action

The compound, also known as N-allyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide, primarily targets dihydrofolate reductase (DHFR) and some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and the biotin carboxylase . These targets play crucial roles in cellular processes, including cell growth and division.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal cellular processes controlled by these targets . The compound’s degree of lipophilicity allows it to diffuse easily into the cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, the inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids. Similarly, the inhibition of kinases disrupts signal transduction pathways, affecting cell growth and division .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its lipophilicity, which allows it to diffuse easily into cells . .

Result of Action

The compound’s action results in the inhibition of cell growth and division, primarily in cancer cells. For instance, it has exhibited good antiproliferative activity towards 143B and MG63 cells . The compound’s selectivity over non-cancerous cells enhances its potential as a therapeutic agent .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity, which influences its ability to diffuse into cells, can be affected by the lipid composition of the cellular environment

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-4-6-15-10(19)8-22-9-5-7-16-12-11(9)13(20)18(3)14(21)17(12)2/h4-5,7H,1,6,8H2,2-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQKYFQEXTYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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